Butyl 4-chlorobenzoate
Overview
Description
Butyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da . It is also known by other names such as 4-Chlorobenzoate de butyle, Benzoic acid, 4-chloro-, butyl ester, and Butyl-4-chlorbenzoat .
Synthesis Analysis
The synthesis of Butyl 4-chlorobenzoate or similar compounds often involves the acylation of t-butanol with a variety of acid chlorides . A preparation method for tert-butyl 4-chloromethyl benzoate, an anticancer drug intermediate, has been described in a patent . This method involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .
Molecular Structure Analysis
The molecular structure of Butyl 4-chlorobenzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The chemical reactions involving Butyl 4-chlorobenzoate or similar compounds are often initiated by OH radicals . The potential barriers of the elementary addition reactions of BA with OH radicals are lower than those of elementary abstraction reactions, and the potential barriers of OH-initiated reactions are less than for NO3 and SO4 reactions .
Physical And Chemical Properties Analysis
Butyl 4-chlorobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 274.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 126.2±15.3 °C .
Scientific Research Applications
Chemical Synthesis
Butyl 4-chlorobenzoate is often used as a reagent in chemical synthesis . For example, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Gas Chromatography
Butyl 4-chlorobenzoate has been used in gas chromatography as a reference compound . The Kovats Retention Index for Butyl 4-chlorobenzoate has been determined, which can be useful in the identification and analysis of complex mixtures .
Material Science
In material science, Butyl 4-chlorobenzoate could potentially be used in the development of new materials. Its molecular structure and properties such as molecular weight and formula can be beneficial in designing and synthesizing new materials .
Mechanism of Action
Target of Action
Butyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H13ClO2 It’s known that chlorobenzoates, in general, can interact with various enzymes and proteins in the cell, altering their function and leading to various downstream effects .
Mode of Action
It’s known that chlorobenzoates can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds with different properties, potentially affecting cellular processes.
Biochemical Pathways
Studies on similar compounds, such as 4-chlorobenzoate, have shown that they can be degraded by certain bacterial strains through specific pathways . For instance, the strain Rhodococcus ruber P25 can degrade 4-chlorobenzoate via the stages of formation of intermediates, para-hydroxybenzoate (PHBA) and protocatechuic acid (PCA), to compounds of the basic metabolism .
Pharmacokinetics
It’s known that the compound has a molecular weight of 212673 , which could influence its absorption and distribution in the body
Result of Action
It’s known that the degradation of similar compounds, such as 4-chlorobenzoate, can lead to the formation of various intermediates and end products, potentially affecting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Butyl 4-chlorobenzoate. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s degradation and its interactions with cellular targets
Safety and Hazards
While specific safety data for Butyl 4-chlorobenzoate was not found, similar compounds can cause burns of eyes, skin, and mucous membranes . They are flammable, and their containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
properties
IUPAC Name |
butyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJPWUWLGOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324443 | |
Record name | Butyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-chlorobenzoate | |
CAS RN |
27942-64-9 | |
Record name | NSC406745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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